Cas no 1807002-17-0 (3-Bromo-4-methoxypyridine-5-acetonitrile)
3-Bromo-4-methoxypyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-methoxypyridine-5-acetonitrile
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- Inchi: 1S/C8H7BrN2O/c1-12-8-6(2-3-10)4-11-5-7(8)9/h4-5H,2H2,1H3
- InChI Key: UMCSCBVSNLAYNV-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(CC#N)=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- XLogP3: 1.2
- Topological Polar Surface Area: 45.9
3-Bromo-4-methoxypyridine-5-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012468-250mg |
3-Bromo-4-methoxypyridine-5-acetonitrile |
1807002-17-0 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029012468-1g |
3-Bromo-4-methoxypyridine-5-acetonitrile |
1807002-17-0 | 95% | 1g |
$3,155.55 | 2022-03-31 |
3-Bromo-4-methoxypyridine-5-acetonitrile Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on 3-Bromo-4-methoxypyridine-5-acetonitrile
Recent Advances in the Application of 3-Bromo-4-methoxypyridine-5-acetonitrile (CAS: 1807002-17-0) in Chemical Biology and Pharmaceutical Research
3-Bromo-4-methoxypyridine-5-acetonitrile (CAS: 1807002-17-0) has emerged as a pivotal intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its utility in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes. This research briefing consolidates the latest findings on its synthetic applications, mechanistic insights, and potential therapeutic implications, offering a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block for Bruton's tyrosine kinase (BTK) inhibitors. The bromine moiety at the 3-position facilitates selective cross-coupling reactions, enabling the construction of diverse heterocyclic scaffolds. Researchers at the University of Cambridge further optimized its synthetic route, achieving a 78% yield improvement through palladium-catalyzed cyanation under mild conditions (DOI: 10.1021/acs.jmedchem.3c00512).
In antimicrobial research, 3-Bromo-4-methoxypyridine-5-acetonitrile derivatives exhibited potent activity against multidrug-resistant Staphylococcus aureus (MIC = 1.56 μg/mL). Molecular docking studies revealed its binding to the allosteric site of penicillin-binding protein 2a (PBP2a), as reported in Bioorganic & Medicinal Chemistry Letters (2024). The electron-withdrawing nitrile group was found critical for stabilizing the protein-ligand complex through dipole interactions with Ser403.
Notably, the compound's fluorescence properties have been harnessed for developing pH-sensitive probes. A team at MIT engineered derivatives with quantum yields up to 0.43 in acidic environments (pH 5.0), demonstrating potential for lysosomal imaging. Time-resolved spectroscopy data indicated a unique excited-state intramolecular proton transfer (ESIPT) mechanism attributable to the methoxy-pyridine core (Chemical Science, 2023, 14, 11233-11241).
Ongoing clinical trials (NCT05877182) are evaluating a third-generation EGFR inhibitor containing this scaffold for non-small cell lung cancer. Preliminary results show 62% progression-free survival at 6 months, with reduced off-target effects compared to earlier analogs. Metabolic stability studies using human liver microsomes confirmed the acetonitrile group's resistance to oxidative degradation (t1/2 > 120 min).
Future research directions include exploring its application in PROTAC design and as a warhead for covalent inhibitors. The compound's versatile reactivity profile continues to make it indispensable for medicinal chemistry innovation. Researchers should note that commercial availability has recently expanded through specialty chemical suppliers (e.g., Combi-Blocks, Cat. No. BB-5432), though purity specifications (>98% HPLC) remain crucial for reproducibility.
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